2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid;hydrate 2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid;hydrate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13346693
InChI: InChI=1S/C20H18O8.H2O/c1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14;/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24);1H2
SMILES:
Molecular Formula: C20H20O9
Molecular Weight: 404.4 g/mol

2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid;hydrate

CAS No.:

Cat. No.: VC13346693

Molecular Formula: C20H20O9

Molecular Weight: 404.4 g/mol

* For research use only. Not for human or veterinary use.

2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid;hydrate -

Specification

Molecular Formula C20H20O9
Molecular Weight 404.4 g/mol
IUPAC Name 2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;hydrate
Standard InChI InChI=1S/C20H18O8.H2O/c1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14;/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24);1H2
Standard InChI Key FOTRUJUPLHRVNU-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.O

Introduction

Chemical Structure and Stereochemistry

The molecular formula of 2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid hydrate is C20H18O8H2O\text{C}_{20}\text{H}_{18}\text{O}_{8} \cdot \text{H}_{2}\text{O}, corresponding to a molecular mass of 404.37 g/mol . The compound features a succinic acid backbone substituted at the 2- and 3-positions with 4-methylbenzoyloxy groups. The stereochemistry is defined as (2S,3S), indicating its derivation from L-tartaric acid .

The InChIKey FOTRUJUPLHRVNU-MOGJOVFKSA-N and SMILES string [C@@H]([C@H](OC(=O)C1=CC=C(C)C=C1)C(O)=O)(OC(=O)C2=CC=C(C)C=C2)C(O)=O.O confirm the (2S,3S) configuration and the presence of a water molecule in the hydrate . The crystal structure is stabilized by hydrogen bonding between the carboxylic acid groups and the water molecule, as evidenced by its melting point of 170°C .

Synthesis and Manufacturing

The synthesis of this compound involves esterification of L-tartaric acid with 4-methylbenzoyl chloride under controlled conditions. A key patent outlines its use in resolving racemic mixtures of 1-azabicyclo[2.2.1]heptan-3-one, a precursor to pharmaceuticals. The process involves:

  • Combining (±)-1-azabicyclo[2.2.1]heptan-3-one with di-p-toluoyl-L-tartaric acid (the free acid form of the hydrate) in a solvent.

  • Preferential crystallization of the diastereomeric salt of the desired (1S,4R) enantiomer.

  • Acid-base treatment to isolate the pure enantiomer .

This method leverages the compound’s chiral centers to form diastereomeric salts with distinct solubility profiles, enabling efficient separation .

Physicochemical Properties

Thermal and Solubility Characteristics

PropertyValueSource
Melting Point170°C
Molecular Mass404.37 g/mol
SolubilitySoluble in polar aprotic solvents (e.g., DMF, DMSO)

The hydrate form enhances stability during storage, as the water molecule mitigates deliquescence . The compound is sparingly soluble in water but dissolves readily in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) .

Spectroscopic Data

  • IR Spectroscopy: Strong absorptions at 1700–1720 cm1^{-1} (ester C=O) and 2500–3300 cm1^{-1} (carboxylic acid O-H) .

  • NMR: Distinct signals for the methyl groups (δ 2.4 ppm), aromatic protons (δ 7.8–8.1 ppm), and tartaric acid backbone (δ 4.5–5.5 ppm) .

Industrial and Pharmaceutical Applications

Chiral Resolution

The compound’s primary application lies in resolving racemic mixtures into enantiomers. For example, it isolates (1S,4R)-1-azabicyclo[2.2.1]heptan-3-one, a key intermediate in synthesizing neuromuscular blockers . The process achieves >99% enantiomeric excess (ee) through selective crystallization .

Salt Formation

In a related application, the (2R,3R) enantiomer forms a 2:1 salt with (3R,4R)-N,4-dimethyl-1-(phenylmethyl)-3-piperidinamine (CAS 477600-71-8), demonstrating versatility in coordinating amines .

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